molecular formula C14H16N4O3 B584431 Piromidic Acid-d5 CAS No. 1794759-27-5

Piromidic Acid-d5

Cat. No. B584431
CAS RN: 1794759-27-5
M. Wt: 293.338
InChI Key: JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piromidic Acid-d5 is a variant of Piromidic acid, which is a quinolone antibiotic . It is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of urinary tract and intestinal infections .


Molecular Structure Analysis

Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . The molecular formula is C14H16N4O3 .

Scientific Research Applications

Antibacterial Agent

Piromidic Acid-d5 is a quinolone antibiotic . It’s active against both Gram-positive and Gram-negative bacteria . This makes it a valuable tool in the research and treatment of various bacterial infections.

Treatment of Bacterial Cystitis

Piromidic Acid-d5 has been shown to inhibit the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis . This suggests its potential application in the treatment of urinary tract infections caused by E. coli.

Research of Intestinal Infections

Due to its antibacterial properties, Piromidic Acid-d5 can be used for the research of intestinal infections . It’s active against gram-negative bacteria and staphylococci, which are common causes of intestinal infections .

Research of Urinary Tract Infections

Piromidic Acid-d5 can also be used for the research of urinary tract infections . Its ability to inhibit the growth of E. coli, a common cause of urinary tract infections, makes it a valuable tool in this field .

Research of Biliary Tract Infections

Piromidic Acid-d5 is active against staphylococci , which are a common cause of biliary tract infections. This suggests its potential application in the research of these infections .

Antimalarial Properties

Piromidic Acid-d5 has demonstrated antimalarial properties . It’s active against chloroquine-sensitive and -resistant strains of P. falciparum in vitro . It’s also active against hepatic stages of P. yoelii yoelii . This suggests its potential use in the research and treatment of malaria.

Mechanism of Action

Target of Action

Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for Piromidic Acid-d5 is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .

Mode of Action

The mechanism of action for Piromidic Acid-d5 revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, Piromidic Acid-d5 induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .

Biochemical Pathways

Piromidic Acid-d5, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .

Pharmacokinetics

It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .

Result of Action

The result of Piromidic Acid-d5’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, Piromidic Acid-d5 prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .

Action Environment

The action of Piromidic Acid-d5 can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of Piromidic Acid-d5 can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .

properties

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piromidic Acid-d5

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